molecular formula C22H24ClN5O3 B2948741 N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212203-53-6

N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2948741
CAS No.: 1212203-53-6
M. Wt: 441.92
InChI Key: QXSDTSZGRXHZRE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine carboxamide derivative characterized by a fused bicyclic core structure. The compound features a 4-chlorophenyl group at the carboxamide position and a 4-ethoxy-3-methoxyphenyl substituent at the 7-position of the tetrahydro-pyrimidine ring. For example, N-(4-chlorophenyl) derivatives are often synthesized via acid-catalyzed reflux of substituted benzaldehydes, thiourea, and ketones in ethanol, followed by cyclization steps .

However, specific biological data for this compound are absent in the evidence.

Properties

IUPAC Name

N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-4-31-17-10-5-14(11-18(17)30-3)20-19(13(2)26-22-24-12-25-28(20)22)21(29)27-16-8-6-15(23)7-9-16/h5-13,19-20H,4H2,1-3H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSDTSZGRXHZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyrimidine core followed by the introduction of various substituents. Recent advancements have focused on optimizing reaction conditions to enhance yield and selectivity. For example, techniques such as microwave-assisted synthesis have been explored to improve efficiency in generating these heterocycles .

1. Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cell lines . The mechanism of action is believed to involve the inhibition of specific kinases and modulation of apoptotic pathways.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies utilizing carrageenan-induced paw edema models in rats revealed that certain derivatives significantly reduced inflammation markers. The inhibition of cyclooxygenase (COX) enzymes has been a focal point; compounds have shown IC50 values ranging from 19.45 μM to 42.1 μM for COX-1 and COX-2 inhibition .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of halogen substituents appears to enhance antibacterial activity due to increased lipophilicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity:

  • Substituents on the phenyl rings : Electron-donating groups such as methoxy enhance activity against cancer cells.
  • Alkyl chain variations : Changes in the length and branching of alkyl chains can affect solubility and bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A derivative was tested against MCF-7 cells showing a significant reduction in cell viability with an IC50 value of approximately 15 μM.
  • Inflammation Model : In a rat model for arthritis, administration led to a notable decrease in paw swelling and inflammatory cytokines.

Chemical Reactions Analysis

Table 1: Comparative Cyclization Conditions for Triazolo[1,5-a]pyrimidines

Substrate TypeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Source
Chalcone + 5-aminotriazolePiperidine/EtOH804.573–76
α,β-Unsaturated ketonesp-TSA/H2O1003–468–72
Cyclic diketones + aldehydesMicrowave/H2O1700.2582

Modification of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

  • Reaction : Replacement of Cl with nucleophiles (e.g., amines, alkoxides).

  • Example :

    • Reagents : Morpholine, K2CO3.

    • Conditions : DMF, 120°C, 12 h.

    • Yield : ~60% for analogous triazolo-pyrimidines .

Ether Group (4-Ethoxy-3-Methoxyphenyl) Reactivity

The ethoxy and methoxy groups are stable under acidic/basic conditions but can be demethylated or dealkylated using strong acids (e.g., BBr3):

  • Demethylation :

    • Reagents : BBr3 in CH2Cl2.

    • Conditions : −78°C → rt, 6 h.

    • Yield : ~75% phenolic derivatives .

Carboxamide Reactivity

The 6-carboxamide group participates in hydrolysis or coupling reactions:

Hydrolysis to Carboxylic Acid

  • Reagents : 6M HCl or NaOH.

  • Conditions : Reflux, 6–8 h.

  • Yield : ~90% (based on pyrimidine analogs ).

Amide Coupling

  • Reagents : HATU, DIPEA, primary/secondary amines.

  • Conditions : DMF, rt, 12 h.

  • Yield : 50–70% for secondary amides .

Oxidation/Reduction of the Tetrahydro-Pyrimidine Ring

The saturated 4,5,6,7-tetrahydro ring can undergo dehydrogenation:

  • Oxidation :

    • Reagents : DDQ (2,3-dichloro-5,6-dicyanobenzoquinone).

    • Conditions : MeCN, 80°C, 3 h.

    • Yield : 65–78% aromatized products .

Spiro- and Fused-Ring Formation

Reactions with cyclic diketones (e.g., dimedone) or Meldrum’s acid yield fused heterocycles:

  • Example :

    • Reagents : Dimedone, AcOH.

    • Conditions : Solvent-free, 100°C, 2 h.

    • Product : Spiro[indene-triazolo-pyrimidine] derivatives .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C (TGA data for analogs ).

  • Photodegradation : Sensitive to UV light, forming dechlorinated byproducts .

Comparison with Similar Compounds

Table 1: Comparison of Triazolo-Pyrimidine Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Yield (%) Key Evidence IDs
Target Compound C₂₃H₂₅ClN₅O₃ 478.9 4-Cl-C₆H₄ (N), 4-EthOxy-3-MeO-C₆H₃ (7) N/A N/A
N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide C₂₀H₂₀ClN₅OS 413.9 4-Cl-C₆H₄ (N), 4-MeS-C₆H₄ (7) N/A N/A
N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide C₂₀H₁₇ClN₆O₃S 456.9 4-Cl-C₆H₄ (N), 3-NO₂-C₆H₄ (7), MeS (2) N/A N/A
2-amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) C₂₂H₂₁N₇O₅ 463.4 4-NO₂-C₆H₄ (N), 3,4,5-triMeO-C₆H₂ (7), NH₂ (2) 319.9–320.8 43
2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5k) C₂₂H₂₁BrN₆O₄ 513.1 4-Br-C₆H₄ (N), 3,4,5-triMeO-C₆H₂ (7), NH₂ (2) 280.1–284.3 54

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5j ) correlate with higher melting points, likely due to increased polarity and intermolecular interactions.
  • Synthetic Yields : Yields for analogues like 5j (43%) and 5k (54%) suggest that bulky or electron-deficient aryl groups may complicate synthesis .

Heterocyclic Variants: Thiazolo-Pyrimidine Derivatives

Compounds such as 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () replace the triazole ring with a thiazole moiety.

Chirality Considerations

While chirality data for the target compound are unavailable, emphasizes that enantiomers of chiral pharmaceuticals (e.g., fluoxetine) exhibit divergent biological activities and toxicities. If the target compound has stereocenters (e.g., at the 5-methyl or 7-aryl positions), enantiomeric resolution and activity profiling would be critical for pharmacological optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A key approach is the use of substituted pyrimidine precursors and triazole derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). For example, analogous triazolopyrimidine scaffolds have been synthesized via cyclocondensation of amino triazoles with β-keto esters, followed by carboxamide functionalization using activated chlorophenyl intermediates . Optimization of reaction time and temperature (e.g., 80–100°C for 12–24 hours) is critical to avoid side products like over-oxidized derivatives.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions and stereochemistry. X-ray crystallography is the gold standard for resolving molecular conformation and intermolecular interactions, as demonstrated in studies of related tetrahydrotriazolopyrimidines with triclinic or monoclinic crystal systems (e.g., P1 or P2₁/c space groups) . Powder XRD and FT-IR further validate phase purity and functional groups like amide C=O stretches (~1650–1700 cm⁻¹).

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green phosphate detection).
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination per CLSI guidelines).
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Prior studies on analogous triazolopyrimidines suggest dose-dependent activity linked to substituent electronegativity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like dimerized or oxidized species?

  • Methodological Answer : Utilize flow chemistry to control reaction parameters (residence time, temperature gradients) and reduce intermediate degradation. Design of Experiments (DoE) with factors like catalyst loading (e.g., p-toluenesulfonic acid), solvent polarity, and stoichiometric ratios can identify critical variables. For example, a Central Composite Design (CCD) model was applied to optimize analogous triazolopyrimidine syntheses, achieving >85% yield by adjusting molar ratios of β-keto esters to triazole amines .

Q. How do structural contradictions in crystallographic data (e.g., bond-length discrepancies) impact activity predictions?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C–N in triazole rings: 1.31–1.35 Å vs. 1.38 Å in DFT models) may indicate conformational flexibility or crystal-packing effects. Molecular dynamics simulations (e.g., AMBER or GROMACS) can assess dynamic behavior, while QSAR models correlate deviations with bioactivity. For instance, reduced planarity in the pyrimidine ring due to crystal packing was linked to lower kinase inhibition in related compounds .

Q. What strategies validate the role of the 4-ethoxy-3-methoxyphenyl substituent in target binding?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified aryl groups (e.g., replacing methoxy with halogens or alkyl chains). Computational docking (AutoDock Vina or Schrödinger) into homology-modeled protein targets (e.g., COX-2 or EGFR kinase) can identify key hydrophobic/π-π interactions. Comparative MD simulations (100 ns trajectories) assess binding stability. Experimental validation via SPR or ITC quantifies binding affinities .

Q. How can stability under physiological conditions (e.g., pH, temperature) be assessed for preclinical development?

  • Methodological Answer : Perform accelerated stability studies:

  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C typical for triazolopyrimidines).
  • pH stability : HPLC monitoring of degradation in buffers (pH 1–9) over 72 hours.
  • Light sensitivity : ICH Q1B photostability testing (exposure to 1.2 million lux hours). For example, related compounds showed <5% degradation under UV light but hydrolytic instability at pH <3 .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low solubility or plasma protein binding). Address this by:

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals.
  • Metabolic stability : LC-MS/MS analysis of microsomal metabolites (human/rat liver S9 fractions).
  • Pharmacokinetic profiling : IV/PO dosing in rodents with plasma AUC₀–₂₄ calculations. A study on a chlorophenyl-triazolopyrimidine analog showed improved oral bioavailability (F = 45%) via PEGylation .

Methodological Tools

Q. What computational tools are recommended for modeling interactions with biological targets?

  • Methodological Answer :

  • Docking : AutoDock Vina (open-source) or Glide (Schrödinger) for preliminary binding poses.
  • MD Simulations : GROMACS or NAMD with CHARMM36 force fields to assess dynamic stability.
  • Free Energy Calculations : MM-PBSA or umbrella sampling to quantify binding energies. For example, simulations of triazolopyrimidine derivatives in COX-2 revealed entropy-driven binding due to hydrophobic pocket flexibility .

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